![molecular formula C13H29NO B13302656 2-[(Undecan-6-yl)amino]ethan-1-ol](/img/structure/B13302656.png)
2-[(Undecan-6-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Undecan-6-yl)amino]ethan-1-ol is an organic compound with the molecular formula C13H29NO and a molecular weight of 215.38 g/mol . This compound is characterized by the presence of an amino group attached to an ethan-1-ol backbone, with an undecan-6-yl substituent. It is primarily used for research purposes and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 2-[(Undecan-6-yl)amino]ethan-1-ol typically involves the reaction of an appropriate amine with an alcohol under controlled conditions. One common method involves the reaction of undecan-6-ylamine with ethylene oxide in the presence of a catalyst to yield the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Undecan-6-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[(Undecan-6-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate the function of specific enzymes or receptors.
Medicine: Research involving this compound includes its potential use in drug development and as a model compound to study the pharmacokinetics and pharmacodynamics of similar molecules.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Undecan-6-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(Undecan-6-yl)amino]ethan-1-ol can be compared with other similar compounds, such as:
2-(2-Aminoethylamino)ethanol: This compound has a similar structure but with a shorter alkyl chain, leading to different chemical and biological properties.
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: This compound has an aromatic substituent, which can significantly alter its reactivity and applications.
2-(2-aminoethoxy)ethan-1-ol: This compound contains an ether linkage, which can influence its solubility and reactivity compared to this compound.
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
2-(undecan-6-ylamino)ethanol |
InChI |
InChI=1S/C13H29NO/c1-3-5-7-9-13(14-11-12-15)10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
HEUFDPVGJIVTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


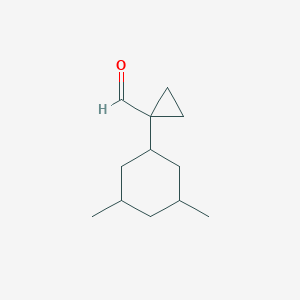
![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
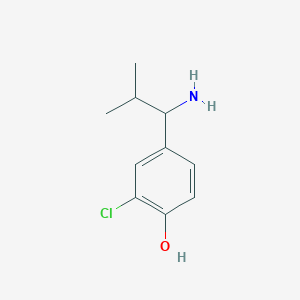
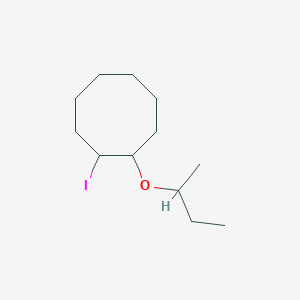
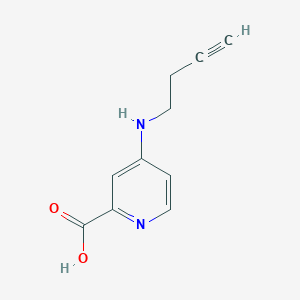
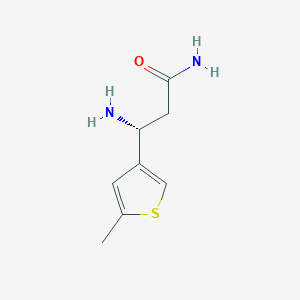
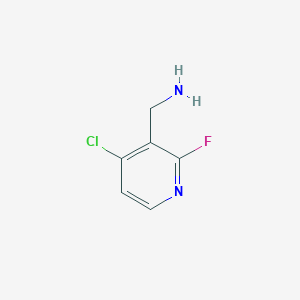
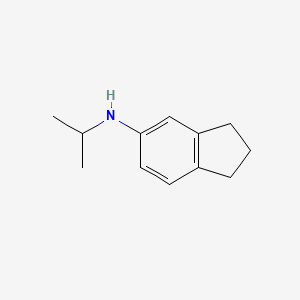


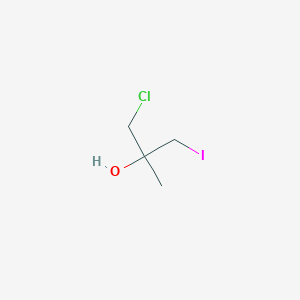
amine](/img/structure/B13302636.png)
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)
